![molecular formula C21H24N6O2 B2916558 5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide CAS No. 866345-78-0](/img/structure/B2916558.png)
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
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Description
“5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide” is a chemical compound with the molecular formula C21H24N6O3 .
Synthesis Analysis
A transition-metal-free strategy has been developed to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization enriched the molecular diversity of triazoles .Chemical Reactions Analysis
The synthesis of 5-amino-1,2,3-triazoles involves a nucleophilic addition/cyclization process of carbodiimides with diazo compounds . Control experiments and DFT calculations clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity observed in the transformation .Scientific Research Applications
Triazole Analogues in Chemistry
Triazole derivatives, such as the one you mentioned, are often explored in chemical research due to their potential applications. For example, Albert (1970) discusses the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, which have potential as intermediates in chemical reactions (Albert, 1970).
Triazole-Based Scaffolds in Drug Development
The importance of triazole derivatives in the development of biologically active compounds is highlighted by Ferrini et al. (2015). They note that 5-amino-1,2,3-triazole-4-carboxylic acid is valuable for creating peptidomimetics and other biologically active compounds (Ferrini et al., 2015).
Dimroth Rearrangement and Synthesis Applications
The Dimroth rearrangement, a chemical reaction involving triazole compounds, is a significant area of study. Sutherland and Tennant (1971) delve into this, exploring the rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles (Sutherland & Tennant, 1971).
Synthesis of 8-Azapurin-6-Ones
Albert and Trotter (1979) investigated the synthesis of 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides, showcasing another aspect of triazole derivatives in synthetic chemistry (Albert & Trotter, 1979).
properties
IUPAC Name |
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-4-7-16(8-5-13)11-23-21(29)19-20(22)27(26-25-19)12-18(28)24-17-9-6-14(2)15(3)10-17/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAGMOBQHNLCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
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